molecular formula C32H28N4O3 B11115878 N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11115878
M. Wt: 516.6 g/mol
InChI Key: VUOMLZWHWMAIBH-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole moiety, a hydrazinecarbonyl group, and a diphenylacetamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Hydrazinecarbonyl Group Addition: The hydrazinecarbonyl group is introduced by reacting the indole derivative with hydrazine and a suitable carbonyl compound.

    Diphenylacetamide Group Addition: The final step involves the reaction of the intermediate compound with diphenylacetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazinecarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of other complex molecules. It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The hydrazinecarbonyl group may participate in hydrogen bonding or covalent interactions, enhancing the compound’s binding affinity. The diphenylacetamide group contributes to the overall stability and lipophilicity of the molecule, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonylmethyl]-2-phenylacetamide
  • **N-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonylmethyl]-2,2-dimethylacetamide

Uniqueness

N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its combination of structural features The presence of both the indole and diphenylacetamide groups provides a distinct set of chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C32H28N4O3

Molecular Weight

516.6 g/mol

IUPAC Name

N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C32H28N4O3/c37-28(22-33-31(38)29(24-14-6-2-7-15-24)25-16-8-3-9-17-25)34-35-30-26-18-10-11-19-27(26)36(32(30)39)21-20-23-12-4-1-5-13-23/h1-19,29,39H,20-22H2,(H,33,38)

InChI Key

VUOMLZWHWMAIBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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